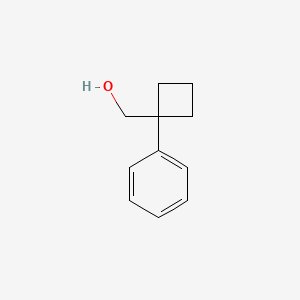
(1-Phenylcyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylcyclobutyl)methanol is an organic compound belonging to the class of alcohols It features a cyclobutyl ring substituted with a phenyl group and a hydroxyl group attached to the methylene carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclobutyl)methanol typically involves the cyclization of phenyl-substituted precursors. One common method is the reduction of (1-Phenylcyclobutyl)carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to achieve the reduction of the corresponding ketone or ester intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Phenylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form (1-Phenylcyclobutyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (1-Phenylcyclobutyl)ketone or (1-Phenylcyclobutyl)aldehyde
Reduction: (1-Phenylcyclobutyl)methane
Substitution: (1-Phenylcyclobutyl)chloride or (1-Phenylcyclobutyl)bromide
Applications De Recherche Scientifique
(1-Phenylcyclobutyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cyclobutyl derivatives and can be used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Phenylcyclobutyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s stability and activity in biological systems.
Comparaison Avec Des Composés Similaires
Cyclobutanol: A simpler analog with a cyclobutyl ring and a hydroxyl group.
Phenylmethanol (Benzyl alcohol): Contains a phenyl group attached to a methylene carbon with a hydroxyl group.
Comparison:
Structural Uniqueness: (1-Phenylcyclobutyl)methanol combines the rigidity of the cyclobutyl ring with the aromaticity of the phenyl group, offering unique steric and electronic properties.
Reactivity: The presence of both cyclobutyl and phenyl groups influences the compound’s reactivity, making it distinct from simpler alcohols like cyclobutanol and phenylmethanol.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(1-phenylcyclobutyl)methanol |
InChI |
InChI=1S/C11H14O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
Clé InChI |
OVUJZRDYWMZBBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


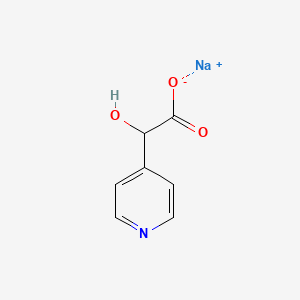
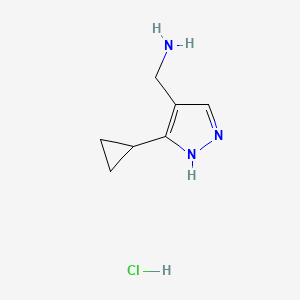
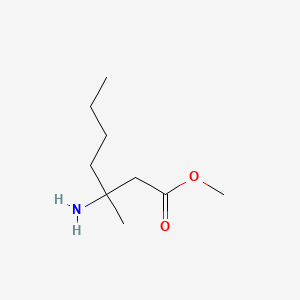
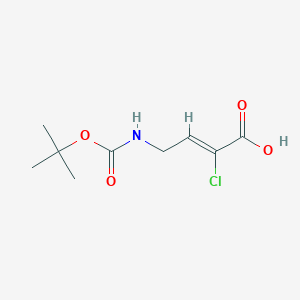
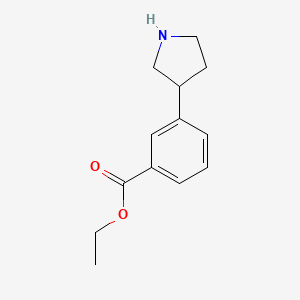
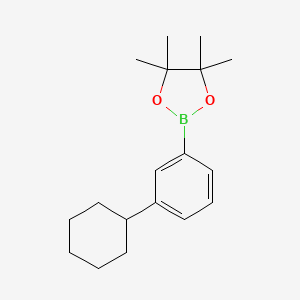


![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
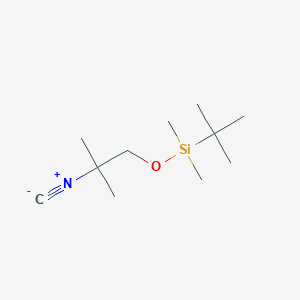
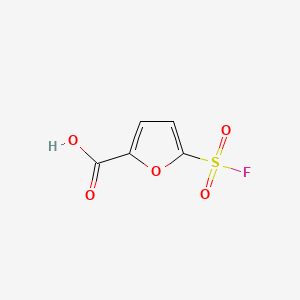
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13520439.png)

